

Preliminary Spectroscopic Data of Langkamide: A Technical Guide

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Compound of Interest

Compound Name: Langkamide

Cat. No.: B608450

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary searches for spectroscopic data on a compound named "**Langkamide**" did not yield specific results in the public domain. It is possible that this is a very recently discovered compound, a trivial name not yet widely adopted, or a potential misspelling. To fulfill the detailed requirements of this technical guide, we will present the preliminary spectroscopic data and structure elucidation workflow for Lagunamide D, a structurally interesting and biologically active marine natural product, as a representative example. The methodologies and data presentation are analogous to what would be expected for **Langkamide**.

Introduction

Natural products continue to be a significant source of novel chemical entities with therapeutic potential. The rigorous characterization of these molecules is fundamental to their development as drug candidates. This guide provides a summary of the preliminary spectroscopic data for the cyclic depsipeptide, Lagunamide D, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are pivotal in its structure elucidation.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of a novel compound. For Lagunamide D, HRMS analysis provides the basis for its elemental composition.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Lagunamide D

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mass Analyzer	Time-of-Flight (TOF)
Observed m/z	[M+H] ⁺
Molecular Formula	C ₄₄ H ₆₉ N ₅ O ₁₀
Calculated Mass	827.5048
Measured Mass	827.5045

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. The ¹H and ¹³C NMR data for Lagunamide D, acquired in deuterated dimethyl sulfoxide ((CD₃)₂SO), are presented below. These data, in conjunction with 2D NMR experiments (COSY, HSQC, HMBC), allow for the assignment of all proton and carbon signals and the establishment of the compound's connectivity.

Table 2: ¹H and ¹³C NMR Data for Lagunamide D in (CD₃)₂SO at 600 MHz

Position	δC (ppm)	δH (ppm, mult., J in Hz)
N-Me-Ala		
2	171.2	
3	59.8	4.85 (q, 7.0)
4	30.1	2.85 (s)
5	15.8	1.21 (d, 7.0)
Ile		
6	170.9	
7	57.5	4.25 (dd, 9.0, 4.5)
8	36.4	1.85 (m)
9	24.2	1.40 (m), 1.10 (m)
10	15.3	0.85 (d, 7.0)
11	11.2	0.80 (t, 7.5)
N-Me-Gly		
12	169.5	
13	50.2	4.05 (d, 17.0), 3.95 (d, 17.0)
14	35.5	2.95 (s)
N-Me-Phe		
15	170.5	
16	60.5	5.15 (dd, 9.5, 4.0)
17	37.1	3.10 (dd, 14.0, 4.0), 2.90 (dd, 14.0, 9.5)
18	32.5	3.00 (s)
19-23 (Ph)	137.5, 129.2, 128.1, 126.4	7.20-7.30 (m)
Ala		

24	172.1	
25	48.9	4.45 (m)
26	18.1	1.30 (d, 7.0)
Hmpa		
27	173.8	
28	77.9	4.95 (d, 3.0)
29	38.9	1.95 (m)
30	25.1	1.50 (m), 1.20 (m)
31	16.2	0.90 (d, 7.0)
32	11.5	0.88 (t, 7.5)
Polyketide		
33	209.8	
34	45.1	2.75 (m)
35	24.8	1.60 (m)
36	129.5	6.80 (dd, 15.5, 8.5)
37	145.2	6.10 (d, 15.5)
38	39.5	2.40 (m)
39	68.9	3.80 (m)
40	35.1	1.55 (m)
41	72.5	4.60 (m)
42	41.2	1.70 (m)
43	13.8	0.95 (t, 7.5)
44	10.5	1.15 (d, 7.0)

Note: Assignments are based on 1D and 2D NMR experiments as reported in the literature for Lagunamide D. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the verification of scientific findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of Lagunamide D (~1-5 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide ($(\text{CD}_3)_2\text{SO}$).
- **Instrumentation:** NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer equipped with a cryoprobe.
- **^1H NMR:** The ^1H NMR spectra were acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 1 s. A total of 128 scans were accumulated.
- **^{13}C NMR:** The ^{13}C NMR spectra were acquired using a standard pulse sequence with proton decoupling, a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 s. A total of 1024 scans were accumulated.
- **2D NMR:** Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish correlations.

High-Resolution Mass Spectrometry (HRMS)

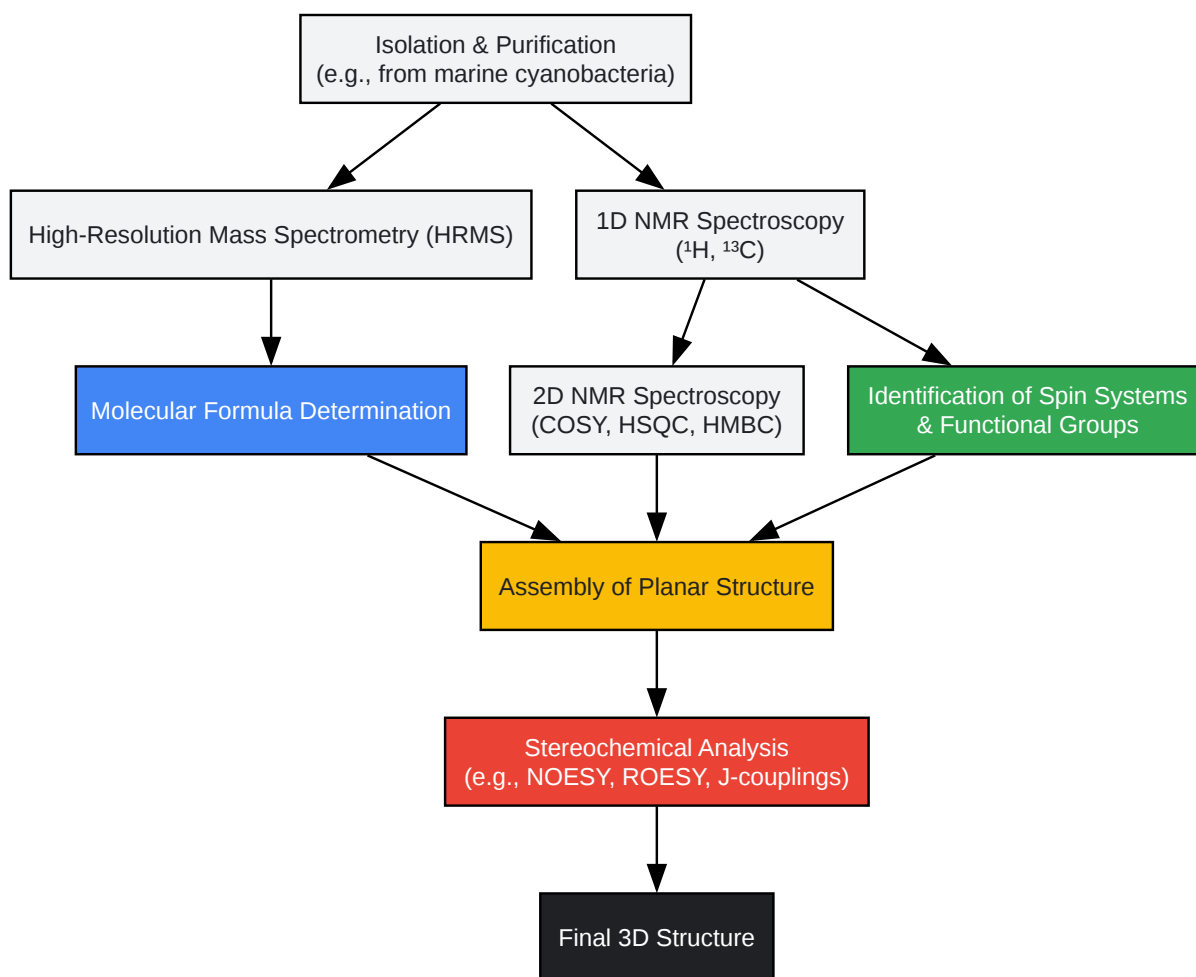
- **Sample Preparation:** A dilute solution of Lagunamide D was prepared in methanol.
- **Instrumentation:** HRMS data were obtained on a TOF mass spectrometer.
- **Analysis:** The sample was introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard calibrant solution to ensure high mass accuracy.

Visualizations

Experimental Workflow for Structure Elucidation

The logical flow from isolation to final structure determination is a critical aspect of natural product chemistry.

Workflow for the Structure Elucidation of a Novel Natural Product

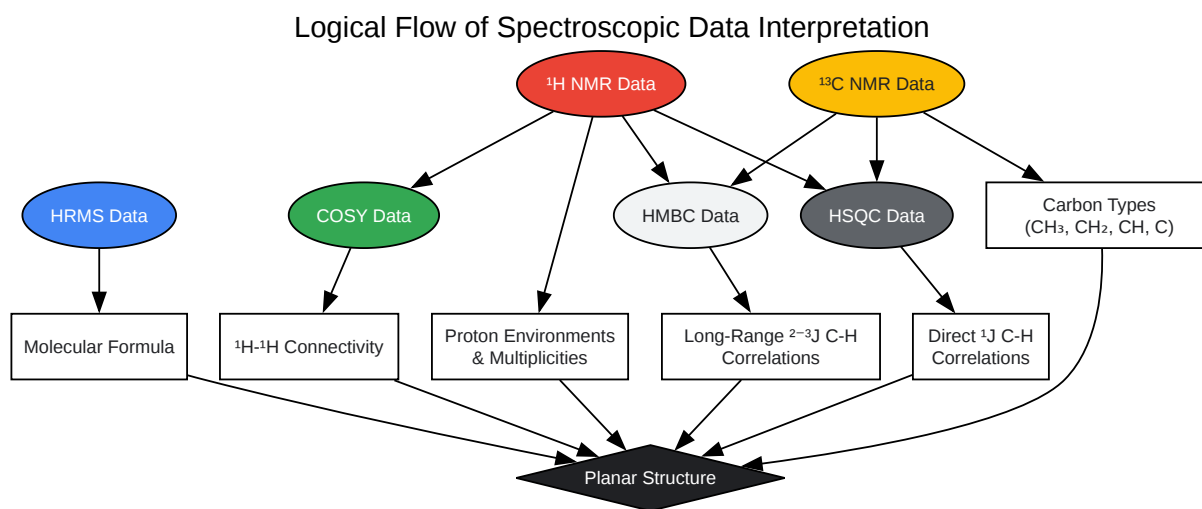


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Caption: A generalized workflow for the structure elucidation of a novel natural product.

Logical Relationship in Spectroscopic Data Analysis

The interplay between different spectroscopic techniques is key to solving a chemical structure.



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Caption: Interconnectivity of spectroscopic data in determining the planar structure of a molecule.

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